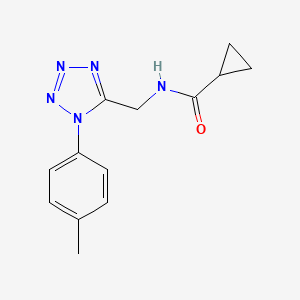
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . It also contains a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tolyl group would provide an aromatic ring structure, while the tetrazole group would contribute a five-membered ring with four nitrogen atoms .
科学的研究の応用
Synthesis and Characterization
Synthesis of Derivatives : The compound N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is involved in the synthesis of various organic compounds. For instance, azaspiropentanecarboxamides, which are derivatives of amino acids, are formed from related compounds in a one-pot operation demonstrating moderate to good yields (Tamm et al., 1999).
Characterization of Derivatives : The synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including compounds with a similar structure to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, has been explored. These compounds were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their structural properties (Özer et al., 2009).
Applications in Biological Systems
DNA Interaction and Alkylation : The compound is related to polyamides containing N-methylpyrrole and N-methylimidazole amino acids, which have been studied for their ability to bind to DNA and alkylate specific sequences. This research provides insights into gene regulation and the potential for gene therapy applications (Bando et al., 2004).
Study of Protein-DNA Complexes : Fluorescence-conjugated polyamides similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been used in the study of protein-DNA complexes. These studies are significant for understanding gene regulation mechanisms and the development of new therapeutic approaches (Han et al., 2016).
Miscellaneous Applications
Microwave-Assisted Synthesis : Related compounds, specifically tetrazole pyrazole amides, have been synthesized using microwave-assisted methods. This approach offers a rapid and efficient way to synthesize compounds with various biological activities, indicating potential for scalable production methods (Hu et al., 2011).
Formation of Complexes for Cytotoxicity Studies : Studies on similar compounds have shown the formation of complexes with biological macromolecules, which have been used in cytotoxicity studies against various cell lines. This research is crucial for the development of new anticancer drugs (Yu et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-9-2-6-11(7-3-9)18-12(15-16-17-18)8-14-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMFYENGPULGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

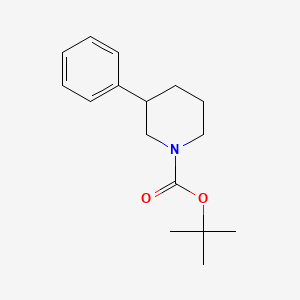
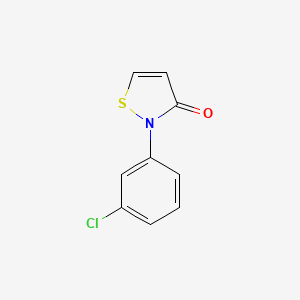
![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)
![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
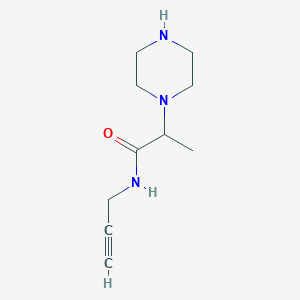
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)
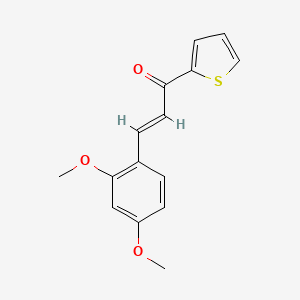
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)
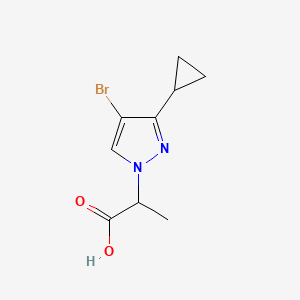

![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)